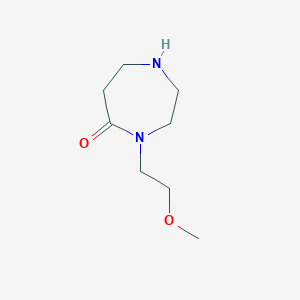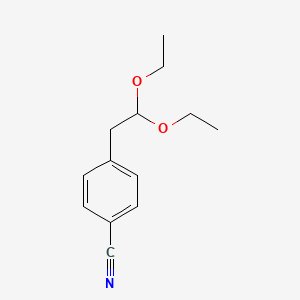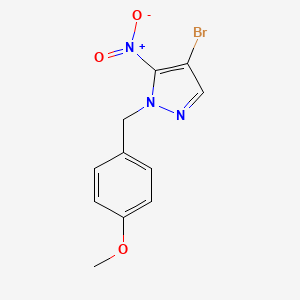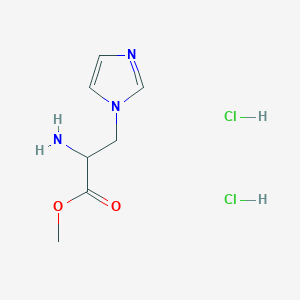
3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile
Übersicht
Beschreibung
3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile (3-MTP-C) is an organic compound belonging to the class of heterocyclic compounds. It is a colorless crystalline solid that has a melting point of 106-107 °C. 3-MTP-C has a wide range of applications in the field of medicinal chemistry as it is used as an intermediate in the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of other organic compounds, as well as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of a wide variety of heterocyclic compounds, such as quinolines, pyridines, and pyridines. In addition, 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile has been used in the synthesis of molecules with potential applications in the field of medicinal chemistry, such as inhibitors of enzymes, inhibitors of receptors, and inhibitors of other biological processes.
Wirkmechanismus
The mechanism of action of 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile is not fully understood. However, it is believed to be involved in the formation of covalent bonds between molecules, which can lead to the formation of new compounds. This process is known as “catalysis” and is a key part of many chemical reactions. In addition, 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile may also be involved in the formation of hydrogen bonds between molecules, which can lead to the formation of new compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile are not yet fully understood. However, it has been shown to have some anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are hormones that play an important role in the regulation of inflammation, pain, and fever.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile in laboratory experiments is that it is a relatively inexpensive compound. In addition, it is a relatively stable compound, meaning that it can be stored for long periods of time without significant degradation or loss of activity. Furthermore, 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile is a relatively non-toxic compound, making it safe to handle and use in laboratory experiments.
However, there are some limitations to using 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile in laboratory experiments. For example, it is not very soluble in water and therefore must be used in aqueous solutions. In addition, the reaction conditions required for the synthesis of 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile are rather specific and can be difficult to control. Finally, due to the low solubility of 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile, the yield of the reaction is often quite low.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile. For example, further research could be conducted to better understand the mechanism of action of 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile and its effects on biochemical and physiological processes. In addition, further research could be conducted to develop more efficient and cost-effective methods of synthesizing 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile. Finally, further research could be conducted to explore the potential applications of 3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile in the field of medicinal chemistry and drug discovery.
Eigenschaften
IUPAC Name |
3-(4-methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c1-9-2-4-11(5-3-9)20-13-6-10(14(15,16)17)8-19-12(13)7-18/h2-6,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLHNOAWCXRBMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401171503 | |
| Record name | 2-Pyridinecarbonitrile, 3-(4-methylphenoxy)-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile | |
CAS RN |
1449117-34-3 | |
| Record name | 2-Pyridinecarbonitrile, 3-(4-methylphenoxy)-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449117-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarbonitrile, 3-(4-methylphenoxy)-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![methyl[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1430480.png)
![6-Cyanospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1430481.png)


![2-[3-(Chlorosulfonyl)-2,4,6-trimethylphenyl]acetic acid](/img/structure/B1430490.png)


![[(5,5-Dimethyltetrahydrofuran-3-yl)methyl]amine](/img/structure/B1430496.png)